
2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of diamides under basic conditions, which produces a range of substituted imidazol-4-ones . Another method includes the dehydrogenation of imidazolines, where 2-methylimidazoline is heated to melt, and active nickel is added to facilitate the reaction .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis are some of the common methods used in the industrial production of imidazole derivatives .
化学反应分析
Types of Reactions
2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-one derivatives, while substitution reactions can produce various substituted imidazole compounds .
科学研究应用
2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one involves its interaction with molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. For example, the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450, affecting its function . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
相似化合物的比较
Similar Compounds
- 2-chloro-5-[(2-hydrazino-4,5-dihydro-1H-imidazol-1-yl)methyl]pyridine
- 2-chloro-N-[(1-methyl-1H-benzo[d]imidazol-2-yl)methyl]acetamide
Uniqueness
2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group on the imidazole ring enhances its reactivity and potential for forming various derivatives .
属性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC 名称 |
2-chloro-1-(1-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C6H7ClN2O/c1-9-3-5(8-4-9)6(10)2-7/h3-4H,2H2,1H3 |
InChI 键 |
ITGLWKPRALPPCS-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=C1)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


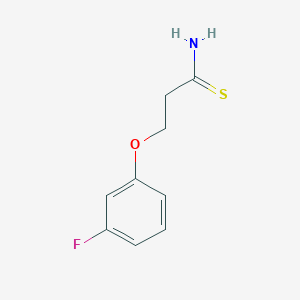
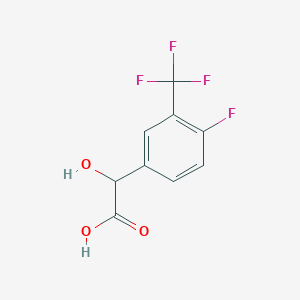

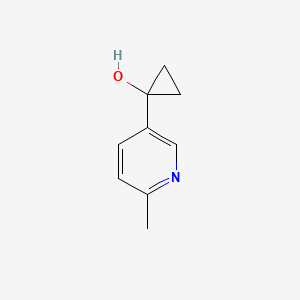

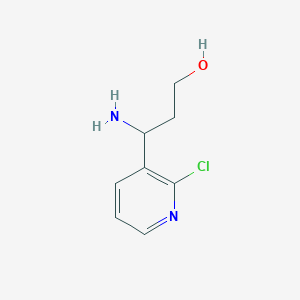
![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13595979.png)
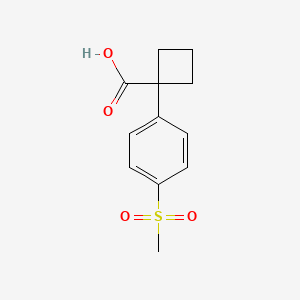
![2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}aceticacidhydrochloride](/img/structure/B13595983.png)

![2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile](/img/structure/B13596007.png)



